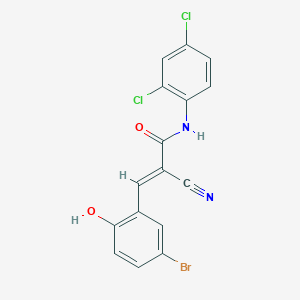
(E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide, also known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. BAY 11-7082 was first identified as an inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in inflammation, immunity, and cell survival. Since then, BAY 11-7082 has been shown to have a wide range of biological effects, including anti-cancer, anti-inflammatory, and anti-viral properties.
Mécanisme D'action
(E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide 11-7082 exerts its biological effects by inhibiting the activity of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. In normal cells, NF-κB is activated in response to various stimuli, including infection, stress, and inflammation. However, in cancer cells and in chronic inflammatory conditions, NF-κB can be constitutively activated, leading to the expression of genes that promote cell survival and proliferation.
This compound 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This prevents the translocation of NF-κB to the nucleus, where it regulates the expression of target genes.
Biochemical and Physiological Effects
This compound 11-7082 has a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune cell function. This compound 11-7082 has been shown to reduce the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, and to increase the expression of pro-apoptotic proteins such as Bax and Bad.
This compound 11-7082 has also been shown to modulate the function of immune cells, including macrophages, T cells, and dendritic cells. This compound 11-7082 can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and can inhibit the activation of immune cells by blocking the expression of co-stimulatory molecules such as CD80 and CD86.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide 11-7082 has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for its target, NF-κB, and can be used at low concentrations to achieve maximal inhibition. This compound 11-7082 has also been extensively studied in a variety of cell types and animal models, providing a wealth of data on its biological effects.
However, there are also limitations to the use of this compound 11-7082 in laboratory experiments. It is a non-specific inhibitor that can also target other signaling pathways besides NF-κB. It can also have off-target effects on other cellular processes, such as protein synthesis and DNA damage repair. Therefore, careful controls and validation experiments are necessary to ensure that the observed effects of this compound 11-7082 are specific to NF-κB inhibition.
Orientations Futures
For the study of (E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide 11-7082 include the development of more specific inhibitors, optimization for clinical use, and combination therapy with other anti-cancer agents.
Méthodes De Synthèse
(E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide 11-7082 can be synthesized using a variety of methods, including the reaction of 2,4-dichlorobenzonitrile with 5-bromo-2-hydroxybenzaldehyde in the presence of a base, followed by the addition of (E)-3-bromoacryloyl chloride. The resulting product is then treated with potassium carbonate to yield this compound 11-7082 with high purity and yield.
Applications De Recherche Scientifique
(E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide 11-7082 has been extensively studied for its therapeutic potential in a variety of diseases, including cancer, inflammatory disorders, and viral infections. In cancer research, this compound 11-7082 has been shown to inhibit the growth and survival of cancer cells by targeting multiple signaling pathways, including NF-κB, STAT3, and AKT. This compound 11-7082 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In inflammatory disorders, this compound 11-7082 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to inhibit the activation of immune cells such as macrophages and T cells. This compound 11-7082 has been studied in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
This compound 11-7082 has also been shown to have anti-viral properties, inhibiting the replication of a variety of viruses, including hepatitis B, hepatitis C, and HIV.
Propriétés
IUPAC Name |
(E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrCl2N2O2/c17-11-1-4-15(22)9(6-11)5-10(8-20)16(23)21-14-3-2-12(18)7-13(14)19/h1-7,22H,(H,21,23)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLNLHUAKPTURI-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C(=CC2=C(C=CC(=C2)Br)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)/C(=C/C2=C(C=CC(=C2)Br)O)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

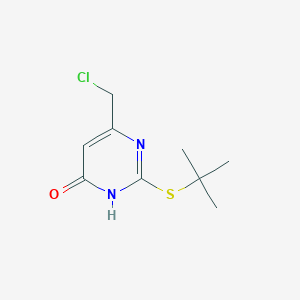
![(3As,6aR)-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-5-carboxylic acid](/img/structure/B2725212.png)
![N-(2,4-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2725214.png)
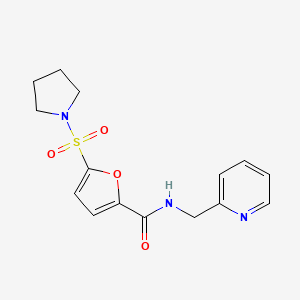
![3-cinnamyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2725217.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2725218.png)

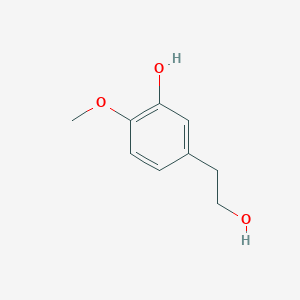
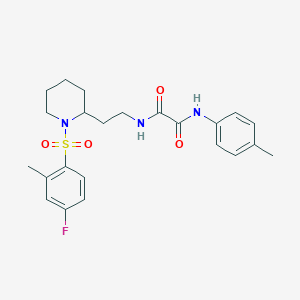
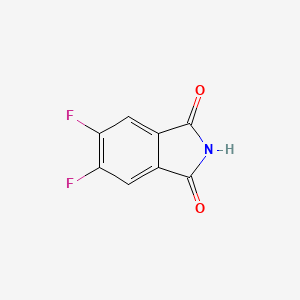
ammoniumolate](/img/structure/B2725225.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide](/img/structure/B2725228.png)
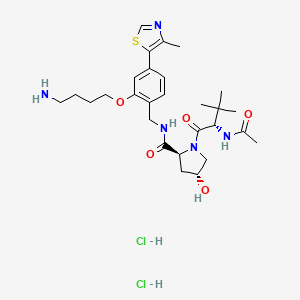
![N-[2-[4-(4-fluorophenyl)piperazino]-2-(2-furyl)ethyl]thiophene-2-carboxamide](/img/structure/B2725231.png)